cis-3,4-Dichlorocyclobutene
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Overview
Description
cis-3,4-Dichlorocyclobutene: is a versatile organic compound with the molecular formula C₄H₄Cl₂. It is a cyclobutene derivative where two chlorine atoms are attached to the third and fourth carbon atoms in a cis configuration. This compound is known for its utility in organic synthesis, particularly in the formation of complex polycyclic systems due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cis-3,4-Dichlorocyclobutene typically involves the chlorination of cyclooctatetraene. The process begins with the addition of dry chlorine gas to a solution of cyclooctatetraene in dry carbon tetrachloride at low temperatures (-28°C to -30°C). After the addition of chlorine, the mixture is treated with sodium carbonate to neutralize any hydrochloric acid formed during the reaction. The resulting product is then subjected to a Diels-Alder reaction with dimethyl acetylenedicarboxylate, followed by pyrolysis to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the separation and purification of the final compound .
Chemical Reactions Analysis
Types of Reactions: cis-3,4-Dichlorocyclobutene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Cycloaddition Reactions: It undergoes 1,3-dipolar cycloaddition with nitrile oxides to form mixtures of syn- and anti-4-substituted 6,7-dichloro-2-oxa-3-azabicyclo[3.2.0]hept-3-enes.
Polymerization Reactions: It can be polymerized using catalysts like Grubbs’ third-generation catalyst to form poly(3,4-dichlorocyclobutene), which can further undergo elimination reactions to form poly(chloroethyne-ran-ethyne).
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Cycloaddition: Nitrile oxides are used as reagents.
Polymerization: Grubbs’ third-generation catalyst is employed for ring-opening metathesis polymerization.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Cycloaddition Reactions: Mixtures of syn- and anti-4-substituted bicyclic compounds.
Polymerization Reactions: Poly(3,4-dichlorocyclobutene) and its derivatives.
Scientific Research Applications
cis-3,4-Dichlorocyclobutene is widely used in scientific research due to its reactivity and structural properties. Some applications include:
Organic Synthesis: It serves as a synthon for the construction of complex polycyclic systems and natural products.
Material Science: Its polymerization products are used in the development of organic semiconductors and conductive polymers.
Chemical Biology: It is used in the synthesis of biologically active compounds and as a building block in medicinal chemistry.
Mechanism of Action
The mechanism of action of cis-3,4-Dichlorocyclobutene in chemical reactions involves the interaction of its reactive sites (chlorine atoms and double bond) with various reagents. In cycloaddition reactions, the compound acts as a diene, reacting with dipolarophiles to form bicyclic structures. In polymerization reactions, the double bond undergoes metathesis to form polymer chains .
Comparison with Similar Compounds
cis-1,2-Dichlorocyclobutane: Similar in structure but with chlorine atoms on adjacent carbon atoms.
trans-3,4-Dichlorocyclobutene: The trans isomer of the compound with chlorine atoms on opposite sides of the ring.
cis-1,2-Dibromocyclopentane: A similar cycloalkane with bromine substituents instead of chlorine
Uniqueness: cis-3,4-Dichlorocyclobutene is unique due to its specific cis configuration and the position of chlorine atoms, which impart distinct reactivity and stereochemical properties. This makes it particularly valuable in stereoselective synthesis and the formation of complex molecular architectures .
Properties
CAS No. |
2957-95-1 |
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Molecular Formula |
C4H4Cl2 |
Molecular Weight |
122.98 g/mol |
IUPAC Name |
3,4-dichlorocyclobutene |
InChI |
InChI=1S/C4H4Cl2/c5-3-1-2-4(3)6/h1-4H |
InChI Key |
MNOAQNJDZROAPA-UHFFFAOYSA-N |
SMILES |
C1=CC(C1Cl)Cl |
Canonical SMILES |
C1=CC(C1Cl)Cl |
Origin of Product |
United States |
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